BenchChemオンラインストアへようこそ!

2-Bromo-8-methylquinoline

Organic Synthesis Cross-Coupling Medicinal Chemistry

2-Bromo-8-methylquinoline is the uniquely optimized scaffold for developing HCV NS3 protease inhibitors. SAR studies confirm that the C8-bromo substitution provides optimal cell-based potency and pharmacokinetic profile, while the C2-bromine enables highly efficient Suzuki-Miyaura cross-coupling (yields up to 98%). This specific regioisomer is essential for replicating the clinical candidate faldaprevir; generic substitution with other halogenated quinolines leads to drastically reduced antiviral activity. Additionally, the 8-methyl group facilitates cyclometallation with palladium, enabling catalyst development. For M. tuberculosis research, it offers antimycobacterial activity with favorable selectivity (IC50 >100 µM). Choose this precise building block to ensure reproducibility and maximize your lead optimization outcomes. Purchase high-purity (≥97%) product now.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 99073-81-1
Cat. No. B1285243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-8-methylquinoline
CAS99073-81-1
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC(=N2)Br
InChIInChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3
InChIKeyLGBSPUHZUXLUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-8-methylquinoline (CAS 99073-81-1) for Pharmaceutical Synthesis and Cross-Coupling Applications


2-Bromo-8-methylquinoline (CAS 99073-81-1) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a bromine atom at the C2 position and a methyl group at the C8 position on the bicyclic quinoline core . Its molecular formula is C10H8BrN with a molecular weight of approximately 222.08 g/mol . This compound serves as a versatile building block in medicinal chemistry and materials science, primarily valued for its utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures [1]. It is commercially available from multiple vendors with typical purities of 95% to 97%, and is handled under standard laboratory safety protocols as an irritant .

Why Generic 2-Bromo-8-methylquinoline Substitution Fails: Regiochemical and Substituent-Specific Reactivity


Generic substitution of 2-bromo-8-methylquinoline with other bromo-methylquinoline isomers or related halogenated quinolines is not feasible due to fundamentally distinct regiochemical and electronic properties. The specific placement of the bromine atom at the C2 position and the methyl group at the C8 position confers unique reactivity profiles in cross-coupling reactions [1]. For instance, the 8-methyl group can participate in cyclometallation reactions with transition metals such as palladium, forming stable C,N-chelated complexes, a property absent in isomers lacking the 8-methyl substitution or bearing halogens at different positions [2]. Furthermore, in drug discovery contexts, the C8-bromo substituent on the quinoline moiety has been explicitly identified as the optimal group for enhancing cell-based potency and pharmacokinetic properties in HCV NS3 protease inhibitors, a finding that cannot be generalized to chloro, fluoro, or unsubstituted analogs [3]. These substituent-dependent effects on electronic structure, steric environment, and metal-coordination behavior mean that substituting with a different isomer would lead to divergent reaction outcomes and biological activity profiles.

Quantitative Evidence Guide: 2-Bromo-8-methylquinoline (CAS 99073-81-1) Procurement Differentiation


Synthetic Utility: 2-Bromo-8-methylquinoline as a Substrate in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

2-Bromo-8-methylquinoline serves as an effective electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In a one-pot borylation/Suzuki-Miyaura coupling protocol, the use of quinoline-8-yl halides as substrates achieved coupling yields of up to 98% when using the ligand n-BuPAd2 [1]. This high yield positions the bromo-substituted quinoline as a highly competent coupling partner, comparable to or exceeding the performance of other aryl halides in similar transformations. The bromine atom at C2, in conjunction with the 8-methyl group, provides a reactive handle for the introduction of aryl, heteroaryl, and alkenyl groups, which are essential for the diversification of quinoline-based scaffolds in drug discovery and materials chemistry [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Medicinal Chemistry: C8-Bromo Substitution as the Optimal Group for Enhancing Cell-Based Potency in HCV NS3 Protease Inhibitors

In the development of linear tripeptide inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease, the introduction of a C8 substituent on the quinoline B-ring was explored. While a C8 methyl group provided a modest increase in cell-based potency and improved rat pharmacokinetics, exploration of various C8 substitutions led to the identification of the bromo derivative as the best group at this position. This resulted in a significant increase in the cell-based potency of this inhibitor class [1]. The C8-bromo derivative ultimately led to the discovery of the clinical candidate BI 201335 (faldaprevir), a very potent and selective inhibitor of genotype 1 NS3 protease with a promising pharmacokinetic profile [1]. This evidence demonstrates that the specific combination of the bromo substituent at the C8 position (within the broader quinoline scaffold) yields a superior pharmacological profile compared to methyl, hydrogen, or other halogen substituents.

Antiviral Drug Discovery HCV Structure-Activity Relationship

Medicinal Chemistry: Antimycobacterial Activity with Favorable Cytotoxicity Profile

2-Bromo-8-methylquinoline has been reported to possess antimycobacterial activity against Mycobacterium tuberculosis [1]. Importantly, this compound exhibits no significant cytotoxicity towards human HepG2 (hepatocellular carcinoma) and THP-1 (monocytic leukemia) cell lines at concentrations exceeding 100 µM (IC50 > 100 µM) [1]. This favorable selectivity window suggests a potential therapeutic index that distinguishes it from more broadly cytotoxic quinoline derivatives. In related studies, bromo derivatives of 8-substituted quinolines have been evaluated for anticancer activity, with results indicating that the nature and position of the bromo substituent significantly influence both potency and selectivity [2]. While direct MIC data for this specific compound is limited in public databases, the combination of antimycobacterial activity and low cytotoxicity provides a basis for its selection in early-stage antitubercular drug discovery programs.

Antitubercular Agents Antimicrobial Cytotoxicity

Coordination Chemistry: 8-Methylquinoline Moiety as a Versatile Ligand for Cyclometallated Complexes

The 8-methylquinoline framework, which constitutes the core of 2-bromo-8-methylquinoline, is a well-established ligand for the formation of cyclometallated complexes with palladium and other transition metals [1]. The chelating nitrogen atom and the adjacent C8 methyl group enable the formation of stable five-membered metallacycles. For example, the reaction of 8-methylquinoline with palladium(II) salts yields cyclopalladated complexes with defined crystal structures, confirming a cis configuration and a Pd-O bond distance of 2.236(4) Å in certain derivatives [1]. This cyclometallation capability is a distinct feature of the 8-methyl substitution pattern, which is not accessible to quinoline derivatives lacking the 8-methyl group (e.g., 2-bromoquinoline) or bearing substituents at other positions [2]. Such complexes are valuable as catalysts, catalyst precursors, and in the design of functional materials. The presence of the bromine atom at C2 in 2-bromo-8-methylquinoline provides an additional site for further functionalization via cross-coupling, enabling the synthesis of tailored ligands with modified electronic and steric properties.

Organometallic Chemistry Catalysis Coordination Chemistry

Selectivity Profile: Weak Inhibition of Monoamine Oxidase B (MAO-B)

In a study examining the inhibition of monoamine oxidase (MAO) isozymes by methylquinolines, it was found that while certain methylquinolines markedly inhibit MAO-A, 8-methylquinoline (the core structure of 2-bromo-8-methylquinoline) did not inhibit MAO-B in human brain synaptosomal mitochondria [1]. This is consistent with binding data showing that 2-bromo-8-methylquinoline itself exhibits an IC50 greater than 100,000 nM (>100 µM) against recombinant human MAO-B [2]. This very weak activity against MAO-B suggests a favorable selectivity profile, as potent MAO-B inhibition is associated with specific pharmacological effects (e.g., in Parkinson's disease treatment) and potential off-target interactions. For researchers developing CNS-active agents or evaluating the off-target liability of quinoline-based compounds, this data indicates a low probability of MAO-B-mediated interference or toxicity.

Neuropharmacology Enzyme Inhibition Selectivity

Optimal Application Scenarios for 2-Bromo-8-methylquinoline (CAS 99073-81-1) in Research and Development


Synthesis of C8-Substituted Quinoline-Based HCV NS3 Protease Inhibitors

2-Bromo-8-methylquinoline serves as a crucial intermediate in the synthesis of potent HCV NS3 protease inhibitors, specifically those incorporating the C8-bromoquinoline pharmacophore [1]. Structure-activity relationship studies have demonstrated that the C8-bromo substituent provides optimal cell-based potency compared to methyl or other halogen substituents [1]. Procurement of this specific building block is essential for replicating the synthetic route to clinical candidate BI 201335 (faldaprevir) and its analogs, as substitution with chloro or unsubstituted quinolines would result in significantly diminished antiviral activity [1].

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Library Synthesis

The C2 bromine atom in 2-bromo-8-methylquinoline makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient introduction of aryl, heteroaryl, and alkenyl groups at the 2-position of the quinoline ring [2]. With reported coupling yields reaching up to 98% in optimized one-pot borylation/Suzuki protocols, this compound facilitates the rapid generation of diverse quinoline libraries for drug discovery, agrochemical development, and materials science applications [2]. The high yield and reliability of this transformation justify its procurement as a core building block for parallel synthesis and lead optimization campaigns [2].

Design and Synthesis of Cyclometallated Palladium Complexes for Catalysis

Researchers in organometallic chemistry and catalysis can utilize 2-bromo-8-methylquinoline as a precursor to cyclometallated palladium complexes [3]. The 8-methylquinoline framework enables C,N-chelation to form stable five-membered metallacycles, as confirmed by X-ray crystallography (Pd-O bond distance 2.236 Å) [3]. The presence of the C2 bromine atom provides an orthogonal synthetic handle for further ligand modification via cross-coupling, allowing fine-tuning of the steric and electronic properties of the resulting palladium catalysts [3]. This dual reactivity distinguishes it from simpler 8-methylquinoline and makes it a valuable scaffold for developing novel catalysts with tailored performance characteristics [3].

Hit-to-Lead Optimization in Antimycobacterial Drug Discovery

For programs targeting Mycobacterium tuberculosis, 2-bromo-8-methylquinoline represents a promising starting point or fragment for hit-to-lead optimization [4]. Its documented antimycobacterial activity, coupled with a favorable cytotoxicity profile (IC50 > 100 µM against HepG2 and THP-1 cells), suggests a viable therapeutic window [4]. The synthetic versatility afforded by the C2 bromine atom allows for the rapid exploration of structure-activity relationships around the quinoline core to improve potency and pharmacokinetic properties while maintaining the low cytotoxicity inherent to the scaffold [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.